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molecular formula C10H8N2S2 B1663999 2,2'-Dithiodipyridine CAS No. 2127-03-9

2,2'-Dithiodipyridine

Cat. No. B1663999
M. Wt: 220.3 g/mol
InChI Key: HAXFWIACAGNFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842500B2

Procedure details

RA-NAH prepared in the item (1) above was weighed in an amount of 10.4 mg, and dissolved in 2 ml of 0.1 M sodium chloride-0.1 M phosphate buffer (pH 7.5). 80 μl of a solution of 5 mM N-succinimidyl-3-(2-pyridyldithio)propionate (hereinafter, referred to as “SPDP”, Sigma-Aldrich Co.) dissolved in ethanol was added thereto, and the PDP reaction was carried out at room temperature for 30 minutes. The solution was dialyzed against distilled water to remove excessive SPDP, followed by freeze-drying, to thereby yield 9.5 mg of a freeze-dried product of PDP-NAH.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
80 μL
Type
reactant
Reaction Step Two
Name
N-succinimidyl-3-(2-pyridyldithio)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
SPDP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
OC(CCC[CH2:7][C@H:8]1[C@@H:16]2[C@@H:11]([NH:12][C:13](N2)=O)CS1)=O.C1(=O)N([N:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]2[S:28][S:29]CCC([O-])=O)C(=O)CC1>[Cl-].[Na+].C(O)C>[N:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[S:28][S:29][C:13]1[CH:7]=[CH:8][CH:16]=[CH:11][N:12]=1 |f:2.3|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12
Step Two
Name
solution
Quantity
80 μL
Type
reactant
Smiles
Step Three
Name
N-succinimidyl-3-(2-pyridyldithio)propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1N1C(C=CC=C1)SSCCC(=O)[O-])=O)=O
Step Four
Name
SPDP
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1N1C(C=CC=C1)SSCCC(=O)[O-])=O)=O
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the PDP reaction
CUSTOM
Type
CUSTOM
Details
The solution was dialyzed
DISTILLATION
Type
DISTILLATION
Details
against distilled water
CUSTOM
Type
CUSTOM
Details
to remove excessive SPDP
CUSTOM
Type
CUSTOM
Details
by freeze-drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1=C(C=CC=C1)SSC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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